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Abstract

Phosphoglycerate mutase 1 (PGAML1) is a critical glycolytic enzyme that catalyzes the
iIsomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Beyond its
canonical role in glycolysis, PGAML1 is increasingly recognized as a key regulator of central
carbon metabolism, coordinating glycolytic flux with biosynthetic pathways such as the pentose
phosphate pathway (PPP) and serine synthesis.[1] Its expression and activity are frequently
upregulated in various human cancers, correlating with poor prognosis and making it a
compelling target for therapeutic development.[2][3][4] The functional versatility of PGAML1 is
intricately controlled by a suite of post-translational modifications (PTMs), including
phosphorylation, acetylation, ubiquitination, and succinylation. These modifications dynamically
modulate its enzymatic activity, stability, and interaction with other cellular components,
providing a rapid and precise mechanism for metabolic reprogramming in response to
oncogenic signals and nutrient availability. This guide provides an in-depth overview of the key
PTMs of PGAM1, summarizing the quantitative effects, detailing relevant experimental
protocols, and illustrating the associated signaling pathways.

Phosphorylation

Phosphorylation is a primary mechanism for the acute regulation of PGAML1 activity, particularly
in cancer cells driven by hyperactive tyrosine kinases.[5] This modification enhances enzymatic
function, providing a metabolic advantage for tumor growth.[6]
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Sites and Functional Impact

PGAML1 is phosphorylated at multiple residues, with tyrosine and histidine phosphorylation
being crucial for its activation.

» Tyrosine Phosphorylation (Y26): Phosphorylation at Tyrosine 26 is a key event driven by
oncogenic tyrosine kinases like FGFR1 and EGFR.[5] This modification does not intrinsically
activate the enzyme but enhances its activity by stabilizing the binding of the cofactor 2,3-
bisphosphoglycerate (2,3-BPG). This stabilization promotes the subsequent phosphorylation
of the catalytic Histidine 11 (H11).[5][7] Structurally, Y26 phosphorylation induces a
conformational change, displacing the inhibitory glutamate residue (E19) from the active site,
which facilitates substrate binding.[5][7] This modification is commonly found in diverse
human cancers and is linked to increased cancer cell proliferation and tumor growth.[5][8]

» Histidine Phosphorylation (H11): The catalytic cycle of PGAML involves a phosphohistidine
intermediate at Histidine 11.[2] This is achieved by the transfer of a phosphate group from
the cofactor 2,3-BPG.[5] Phospho-H11 is the active form of the enzyme that donates a
phosphate to 3-PG to form the 2,3-BPG intermediate, which then transfers a different
phosphate back to H11 to release the product 2-PG.[7] It has been shown that phospho-H11
activates PGAML, at least in part, by promoting the binding of the substrate 3-PG.[5]
Interestingly, under conditions of low PKM2 activity, the accumulation of
phosphoenolpyruvate (PEP) can serve as a phosphate donor to phosphorylate H11, allowing
cancer cells to produce pyruvate independently of PKM2.[9]

e Serine Phosphorylation (S31, S118): Proteomic analyses have identified phosphorylation at
Serine 31 and Serine 118.[10] In several cancers, including breast (BRCA) and colon
(COAD), S118 phosphorylation is elevated compared to normal tissues.[10] Similarly, S31
phosphorylation is higher in pancreatic (PAAD), lung (LUSC, LUAD), and liver (HCC)
cancers.[10] The precise functional consequence of serine phosphorylation on PGAM1
activity is still under investigation.

Signaling Pathway: FGFR1-Mediated Activation

Oncogenic signaling through receptor tyrosine kinases like FGFR1 directly leads to the
phosphorylation and activation of PGAML1. This creates a feed-forward loop that enhances the
metabolic output required for rapid cell proliferation.
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FGFRL1 signaling enhances PGAML1 activity via Y26 phosphorylation.

Acetylation

Lysine acetylation is a key PTM that responds to cellular nutrient status, particularly glucose
availability. For PGAML1, acetylation serves to enhance its catalytic function.

Sites and Functional Impact
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PGAML1 is acetylated on multiple lysine residues located in its C-terminal "cap” region, which is
known to influence catalytic efficiency.[11] Identified sites include Lys251, Lys253, and Lys254.
[9] Acetylation of these residues enhances PGAML1's enzymatic activity.[11] Conversely,
deacetylation by the NAD+-dependent deacetylase Sirtuin 1 (SIRT1) attenuates its activity.[11]
[12] This regulatory mechanism directly links the energy state of the cell (via NAD+ levels) to
the rate of glycolysis. Under high glucose conditions, PGAM1 is acetylated and active, while
under glucose restriction, SIRT1 levels rise, leading to PGAM1 deacetylation and reduced
activity.[9][11]

Signaling Pathway: Regulation by Glucose Availability

The acetylation status of PGAML is dynamically regulated by the opposing activities of an
unknown acetyltransferase and the deacetylase SIRT1, which acts as a sensor for cellular
energy levels.
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PGAML1 acetylation is controlled by glucose levels via SIRT1.
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Ubiquitination

Ubiquitination is a modification that primarily targets proteins for degradation, thereby
controlling protein homeostasis. Recent findings have identified a pathway for the targeted
degradation of PGAML1.

Sites and Functional Impact

The E3 ubiquitin ligase Synoviolin 1 (SYVNL1) has been identified as a key regulator of PGAM1
stability.[13] SYVN1 mediates K48-linked polyubiquitination of PGAM1, which marks it for
degradation by the 26S proteasome.[13] This process can be induced by certain small
molecules, such as Dihydrotanshinone | (DHT), a natural compound derived from Salvia
miltiorrhiza.[13] By promoting the interaction between SYVN1 and PGAM1, DHT leads to
PGAML1 degradation, resulting in the disruption of glycolytic flux and suppression of tumor
growth in hepatocellular carcinoma.[13]

Signaling Pathway: DHT-Induced Degradation

The natural compound DHT can trigger the ubiquitination and subsequent degradation of
PGAML1 by enhancing its recognition by the E3 ligase SYVNL1.
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DHT induces PGAML1 degradation via the SYVNL1 ES3 ligase.

Other Modifications
Succinylation

Aspirin, a known chemopreventive agent, has been shown to restrict glycolysis by modulating
PGAML succinylation.[14]

« Site and Impact: Aspirin treatment reduces the succinylation of PGAML1 at Lysine 99 (K99).
This modification is critical for enzymatic activity, and its reduction leads to suppressed
glycolysis in liver cancer cells.[14]
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e Regulating Enzymes: Histone acetyltransferase 1 (HAT1) has been identified as a "writer" of
PGAML1 succinylation. The expression of HATL1 is, in turn, upregulated by the transcription
factor NF-kB (p65). Aspirin inhibits this pathway by down-regulating NF-kB, which leads to
decreased HAT1 levels and consequently reduced PGAM1 K99 succinylation.[14]

Glycosylation

Public databases indicate that PGAM1 can be O-linked glycosylated at two sites, though the
specific residues and functional implications of this modification are not yet well characterized.
[15]

Summary of PGAML1 Post-Translational
Modifications

The following table summarizes the key quantitative and qualitative data regarding PGAM1
PTMs.
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Key Experimental Protocols

This section provides detailed methodologies for common experiments used to study PGAM1

PTMs.
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Immunoprecipitation and Western Blot for PTM
Detection

This protocol is used to determine the in vivo modification status of PGAML1.

Workflow Diagram:
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Workflow for detecting PGAML1 post-translational modifications.

Methodology:

e Cell Culture and Treatment: Culture cells (e.g., HEK293, H1299) to ~80% confluency. Treat
with specific inhibitors if necessary (e.g., 5 mM Nicotinamide (NAM) and 5 uM Trichostatin A
(TSA) overnight to inhibit deacetylases).[11]

» Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and
phosphatase inhibitor cocktails.

e Immunoprecipitation (IP):

o

Pre-clear cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

Incubate the supernatant with an anti-PGAM1 antibody (or an anti-tag antibody like anti-
MYC if using tagged PGAML1) overnight at 4°C with gentle rotation.[11]

o

o

Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours.

[¢]

Wash the beads 3-5 times with lysis buffer to remove non-specific binding.

o Elution and Electrophoresis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE
sample buffer. Separate the proteins on a polyacrylamide gel.
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o Western Blotting:
o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane with a primary antibody specific for the PTM of interest (e.g., anti-
phosphotyrosine, anti-acetyl-lysine) overnight at 4°C.

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the
membrane with an anti-PGAML1 antibody to confirm equal loading of the
immunoprecipitated protein.[5][11]

In Vitro Kinase Assay

This assay directly tests if a specific kinase can phosphorylate PGAML.
Methodology:
o Reaction Setup: In a microcentrifuge tube, combine the following in a kinase buffer:
o Purified, recombinant Flag-tagged PGAM1 (rPGAML1) as the substrate.[5]
o Active, recombinant kinase (e.g., rFGFR1, rEGFR).[5]
o ATP (typically 100-200 puM).
« Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
o Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

e Analysis: Analyze the reaction products by SDS-PAGE and Western blot, probing with a
phospho-specific antibody (e.g., anti-phosphotyrosine) to detect PGAM1 phosphorylation.[5]

In Vitro Ubiquitination Assay
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This assay reconstitutes the ubiquitination cascade to determine if an E3 ligase targets

PGAML1.

Workflow Diagram:
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Workflow for an in vitro ubiquitination assay.

e Reaction Master Mix: Prepare a master mix on ice containing ubiquitination buffer, ATP,

recombinant E1 activating enzyme, a specific E2 conjugating enzyme, and ubiquitin.

e Reaction: To individual tubes, add the master mix, the purified PGAML1 substrate, and the

purified E3 ligase (e.g., SYVNL1). Include a negative control reaction lacking the E3 ligase.

© 2025 BenchChem. All rights reserved. 11/15

Tech Support


https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/product/b031100?utm_src=pdf-body-img
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Incubation: Incubate the reactions at 37°C for 1-2 hours.[16]

o Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze
the samples by Western blot. A "ladder" of higher molecular weight bands appearing when
probing with an anti-PGAML or anti-ubiquitin antibody indicates polyubiquitination.

PGAM1 Enzyme Activity Assay
This assay measures the catalytic conversion of 3-PG to 2-PG.
Methodology:

e Source of Enzyme: Use either purified recombinant PGAML1 or cell lysates from cells under
different experimental conditions.[5][11]

o Reaction Mixture: Prepare a reaction buffer containing triethanolamine, MgSO4, and the
substrate, 3-phosphoglycerate.

e Coupling Enzymes: The reaction is typically coupled with downstream enzymes. Add
enolase (to convert 2-PG to phosphoenolpyruvate), pyruvate kinase (to convert PEP to
pyruvate), and lactate dehydrogenase (to convert pyruvate to lactate). The activity is
monitored by the oxidation of NADH to NAD+, which is measured as a decrease in
absorbance at 340 nm.

« Initiation and Measurement:
o Add the cofactor 2,3-BPG (e.g., 10 uM) to activate PGAML.[5]
o Initiate the reaction by adding the PGAM1-containing sample.

o Immediately measure the change in absorbance at 340 nm over time using a
spectrophotometer. The rate of NADH decrease is proportional to PGAM1 activity.

» Data Analysis: Calculate the specific activity (units per mg of protein). Compare the activity
between control and treated/modified samples. For example, compare the activity of
rPGAM1 with and without prior incubation with a kinase.[5]
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Conclusion

The post-translational modification of PGAML1 is a sophisticated regulatory system that fine-
tunes cellular metabolism in response to both internal and external cues. Phosphorylation,
acetylation, ubiquitination, and succinylation each provide a distinct layer of control over
PGAML1's function, impacting its catalytic activity and protein stability. In cancer, these PTMs
are often hijacked to sustain the high metabolic demands of proliferation and survival. A
thorough understanding of these regulatory mechanisms, facilitated by the experimental
protocols detailed herein, is crucial for researchers and drug development professionals
seeking to exploit PGAML1 as a therapeutic target. Future investigations into the interplay
between different PTMs and the identification of the remaining unknown effector enzymes will
undoubtedly unveil new avenues for therapeutic intervention in cancer and other metabolic
diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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